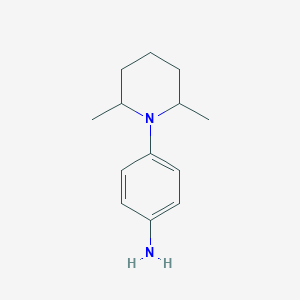

4-(2,6-Dimethylpiperidin-1-YL)aniline

Description

BenchChem offers high-quality 4-(2,6-Dimethylpiperidin-1-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Dimethylpiperidin-1-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-(2,6-dimethylpiperidin-1-yl)aniline |

InChI |

InChI=1S/C13H20N2/c1-10-4-3-5-11(2)15(10)13-8-6-12(14)7-9-13/h6-11H,3-5,14H2,1-2H3 |

InChI Key |

XRRLNJAEEDHWQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1C2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2,6-Dimethylpiperidin-1-YL)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic routes to 4-(2,6-dimethylpiperidin-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. We will delve into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Strategic Approaches to the Synthesis of 4-(2,6-Dimethylpiperidin-1-YL)aniline

The formation of the C-N bond between the aniline ring and the sterically hindered 2,6-dimethylpiperidine moiety is the key challenge in the synthesis of the target molecule. Three primary strategies are commonly employed for the synthesis of N-aryl piperidines:

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[1][2]

-

Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-N bonds, which has seen a resurgence with the development of improved catalyst systems.[3][4]

-

Reductive Amination: A versatile method that forms a C-N bond through the reduction of an imine or enamine intermediate.[5][6]

This guide will focus on providing a detailed protocol for the Buchwald-Hartwig amination, as it often offers high yields and broad functional group tolerance under relatively mild conditions. The principles of Ullmann condensation and reductive amination will also be discussed to provide a comprehensive overview.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the recommended approach for the synthesis of 4-(2,6-dimethylpiperidin-1-yl)aniline due to its high efficiency and adaptability.[7] The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base.

A general representation of the Buchwald-Hartwig amination for this synthesis is as follows:

Caption: General schematic of the Buchwald-Hartwig amination.

Mechanistic Insights into the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:[1][8]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form an amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted from general procedures for Buchwald-Hartwig amination and is optimized for the synthesis of 4-(2,6-dimethylpiperidin-1-yl)aniline.[9][10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Source |

| 4-Bromoaniline | 172.03 | 1.72 g | 10.0 mmol | >98% | Commercial |

| 2,6-Dimethylpiperidine | 113.20 | 1.36 g | 12.0 mmol | >98% | Commercial |

| Pd₂(dba)₃ | 915.72 | 91.6 mg | 0.1 mmol | - | Commercial |

| XPhos | 476.65 | 114.4 mg | 0.24 mmol | - | Commercial |

| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 mmol | >97% | Commercial |

| Toluene | - | 50 mL | - | Anhydrous | Commercial |

Equipment:

-

Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

-

Septum

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Oil bath or heating block

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromoaniline (1.72 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (114.4 mg, 0.24 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: Seal the flask with a septum. Add anhydrous, degassed toluene (50 mL) via syringe. Add 2,6-dimethylpiperidine (1.36 g, 12.0 mmol) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 4-(2,6-Dimethylpiperidin-1-YL)aniline

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Alternative Synthetic Routes

While Buchwald-Hartwig amination is a robust method, other synthetic strategies can also be employed.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed C-N bond formation reaction.[3][11][12] Traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper). However, modern modifications using ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine allow for milder reaction conditions.[13]

A general representation of the Ullmann condensation for this synthesis is as follows:

Caption: Two-step process of reductive amination.

Safety Considerations

4.1. Reagent Handling

-

2,6-Dimethylpiperidine: This reagent is flammable and corrosive. [14][15][16]It can cause severe skin burns and eye damage. [15]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium tert-butoxide: This is a strong base that reacts violently with water. [17][18][19]It is also flammable and can cause severe skin and eye burns. [8]Handle under an inert atmosphere and away from moisture.

-

Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenations. [20][21][22]Handle in an inert atmosphere and quench carefully. [23][24]While palladium compounds have low acute toxicity, chronic exposure may have health effects. [20] 4.2. Reaction and Work-up

-

The Buchwald-Hartwig amination should be carried out under an inert atmosphere to prevent catalyst deactivation.

-

The reaction is typically heated, so appropriate precautions should be taken to avoid thermal hazards.

-

The work-up involves handling flammable organic solvents. Ensure proper ventilation and avoid ignition sources.

Conclusion

The synthesis of 4-(2,6-dimethylpiperidin-1-yl)aniline can be effectively achieved through several modern synthetic methodologies. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, offering good yields and a broad substrate scope. This guide provides a detailed, actionable protocol for this synthesis, grounded in established chemical principles and safety practices. Researchers and drug development professionals can leverage this information to confidently and safely produce this valuable chemical intermediate.

References

-

ACS Publications. (2014, October 11). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]

-

(n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

-

(n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

-

ResearchGate. (2021, February 22). Sodium tert-butoxide: what are safety rules and precautions?. Retrieved from [Link]

-

YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

-

RSC Publishing. (2022, April 7). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). SODIUM TERT-BUTOXIDE EXTRA PURE MSDS CAS No. Retrieved from [Link]

-

Who we serve. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Retrieved from [Link]

-

(n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Retrieved from [Link]

-

ChemSpider Synthetic Pages. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Retrieved from [Link]

-

(n.d.). 2 - SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubMed. (2009, February 15). Synthesis and spectral characterization of a new class of N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-ones: antimicrobial, analgesic and antipyretic studies. Retrieved from [Link]

-

(2026, January 20). Palladium on Activated Carbon 5% - Material Safety Data Sheet (MSDS). Retrieved from [Link]

-

ResearchGate. (n.d.). Direct reductive amination of cyclohexanone | Download Table. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ResearchGate. (2023, September 16). Synthesis, Characterization, and Spectroscopic Studies of 2,6-Dimethylpyridyl-Linked Cu(I)–CNC Complexes: The Electronic Influence of Aryl Wingtips on Copper Centers | Request PDF. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

(n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

(n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

-

PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

-

ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2011, January 4). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Retrieved from [Link]

-

(2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. vaia.com [vaia.com]

- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. aksci.com [aksci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. synarchive.com [synarchive.com]

- 12. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.ie [fishersci.ie]

- 17. lobachemie.com [lobachemie.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 21. honrel.com [honrel.com]

- 22. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. chemicalbull.com [chemicalbull.com]

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to 4-(2,6-Dimethylpiperidin-1-YL)aniline and its Analogs: Synthesis, Properties, and Applications

Introduction

The core structure of 4-(2,6-Dimethylpiperidin-1-YL)aniline consists of an aniline ring substituted at the para-position with a 2,6-dimethylpiperidine moiety. The presence of the sterically hindered piperidine ring and the amino group on the phenyl ring dictates its chemical reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties of 4-(2,6-Dimethylpiperidin-1-YL)aniline and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Boiling Point (°C) |

| 4-(2,6-Dimethylpiperidin-1-YL)aniline | C₁₃H₂₀N₂ | 204.31 | 3.5 | 350-400 |

| 4-(4-Methylpiperidin-1-yl)aniline | C₁₂H₁₈N₂ | 190.28 | 3.1 | 330-380[1] |

| 4-(Piperidin-1-yl)aniline | C₁₁H₁₆N₂ | 176.26 | 2.6 | 310-360[2] |

Note: Properties for the title compound are predicted based on its structure and data from known analogs.

Synthesis and Reaction Mechanisms

The synthesis of 4-(2,6-Dimethylpiperidin-1-YL)aniline can be approached through several established synthetic routes for N-arylation of secondary amines. A common and effective method is the Buchwald-Hartwig amination.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.

Caption: Proposed synthetic workflow for 4-(2,6-Dimethylpiperidin-1-YL)aniline via Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon), combine 4-bromoaniline (1.0 eq), 2,6-dimethylpiperidine (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq) in an anhydrous solvent such as toluene.

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-110 °C and monitor the progress of the reaction by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-(2,6-Dimethylpiperidin-1-YL)aniline.

Analytical Characterization

The structural confirmation and purity assessment of 4-(2,6-Dimethylpiperidin-1-YL)aniline would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons of the aniline ring, the methine and methylene protons of the piperidine ring, and the methyl groups.

-

¹³C NMR would provide signals for all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and aromatic C-H bending would be observed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound.[3][4]

Table 2: Typical Chromatographic Conditions for Aniline Derivatives

| Parameter | HPLC | GC |

| Column | C18 reverse-phase | Capillary column (e.g., DB-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detector | UV-Vis or Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Retention Time | Dependent on specific conditions | Dependent on specific conditions |

Applications in Drug Discovery and Materials Science

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5][6] Aniline derivatives also serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]

Potential as a Pharmacophore

The 4-(substituted-piperidin-1-yl)aniline scaffold can be considered a key building block for the synthesis of novel therapeutic agents. The specific substitution pattern on the piperidine ring can influence the compound's pharmacokinetic and pharmacodynamic properties.

Caption: General workflow for utilizing the 4-(piperidin-1-yl)aniline scaffold in a drug discovery program.

Intermediate for Organic Synthesis

The primary amine group of 4-(2,6-Dimethylpiperidin-1-YL)aniline can be readily functionalized, making it a versatile intermediate for the synthesis of:

-

Azo Dyes: Through diazotization followed by coupling reactions.

-

Pharmaceuticals: By acylation, alkylation, or other modifications of the amino group.

-

Polymers: As a monomer in the production of polyamides or polyimides.

Safety and Handling

While specific toxicity data for 4-(2,6-Dimethylpiperidin-1-YL)aniline is not available, it should be handled with the care appropriate for aromatic amines. Aniline and its derivatives are known to be toxic and are suspected carcinogens.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), and working in a well-ventilated fume hood are essential.

References

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

-

Acta Poloniae Pharmaceutica. DETERMINATION OF 2,6-DIMETHYLANILINE AND O-TOLUIDINE IMPURITIES IN PREPARATIONS FOR LOCAL ANAESTHESIA BY THE HPLC METHOD WITH AMPEROMETRIC DETECTION. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. mdpi.com [mdpi.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 4-(2,6-Dimethylpiperidin-1-YL)aniline for Advanced Ligand Design in Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic application of 4-(2,6-Dimethylpiperidin-1-YL)aniline as a foundational building block for the synthesis of advanced, sterically hindered biaryl monophosphine ligands. The unique structural motif of this aniline, featuring a bulky, conformationally restricted piperidine substituent, provides an ideal platform for creating ligands that excel in challenging palladium-catalyzed cross-coupling reactions. We present the scientific rationale, detailed synthetic protocols for transforming this aniline into a sophisticated phosphine ligand, and its subsequent application in a representative Buchwald-Hartwig amination of a sterically hindered aryl chloride.

Introduction: The Strategic Value of Steric Hindrance

In the field of palladium-catalyzed cross-coupling, the design of the ancillary ligand is paramount to achieving high catalyst turnover, broad substrate scope, and mild reaction conditions. The Buchwald-Hartwig amination, a cornerstone of modern C–N bond formation, is particularly sensitive to ligand architecture. For challenging substrates, such as sterically congested aryl halides or weakly nucleophilic amines, the rate-limiting step is often the final reductive elimination from the palladium(II) intermediate.

Bulky, electron-rich phosphine ligands have been shown to accelerate this critical step, preventing catalyst decomposition and promoting high yields.[1][2] The molecule 4-(2,6-Dimethylpiperidin-1-YL)aniline serves as an exemplary precursor for such ligands. Its key features include:

-

Steric Bulk: The 2,6-dimethylpiperidine group provides significant and predictable steric hindrance.

-

Electron-Donating Character: The aniline nitrogen enriches the aromatic system, which in turn increases the electron-donating ability of the final phosphine ligand.

-

Synthetic Handle: The aniline functionality provides a versatile point for elaboration into more complex biaryl structures, which are the hallmark of modern, high-performance phosphine ligands.

This guide will demonstrate a logical and field-proven synthetic strategy to harness these features, converting a simple aniline derivative into a powerful tool for organic synthesis.

Ligand Synthesis: A Representative Protocol

The primary application of 4-(2,6-Dimethylpiperidin-1-YL)aniline is as a starting material for a multi-step synthesis of a custom ligand. Here, we outline a representative pathway to a novel biaryl monophosphine ligand, herein named DMP-AnPhos . This protocol is based on established organometallic methodologies, including electrophilic aromatic substitution, lithium-halogen exchange, and phosphination.[3][4]

Workflow for Ligand Synthesis

Caption: Synthetic workflow for the DMP-AnPhos ligand.

Protocol 2.1: Synthesis of Precursor 1-Bromo-4-(2,6-dimethylpiperidin-1-yl)benzene

-

Rationale: A Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a bromide, providing the necessary handle for subsequent lithiation and coupling steps.

-

Procedure:

-

To a stirred solution of 4-(2,6-Dimethylpiperidin-1-YL)aniline (10.0 g, 49.0 mmol) in 48% aqueous HBr (60 mL), cool the mixture to 0 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 3.7 g, 53.9 mmol) in water (10 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes at 0 °C after the addition is complete.

-

In a separate flask, dissolve copper(I) bromide (CuBr, 8.4 g, 58.8 mmol) in 48% HBr (30 mL).

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

-

After gas evolution ceases, warm the reaction mixture to 60 °C and stir for 1 hour.

-

Cool the mixture to room temperature and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

-

Protocol 2.2: Synthesis of the DMP-AnPhos Ligand

-

Rationale: This two-step sequence first builds the biaryl backbone via a Suzuki or, as described here, a lithiation-coupling approach, and then introduces the crucial dicyclohexylphosphine group. Using t-BuLi in the final step ensures efficient lithium-halogen exchange on the more hindered aromatic ring.[5]

-

Procedure (Inert Atmosphere Required):

-

Biaryl Formation:

-

To a flame-dried Schlenk flask under argon, add 2-bromobiphenyl (10.8 g, 46.3 mmol) and anhydrous THF (150 mL).[6]

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.6 M in hexanes, 29.0 mL, 46.4 mmol) dropwise. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve 1-bromo-4-(2,6-dimethylpiperidin-1-yl)benzene (12.4 g, 46.3 mmol) in anhydrous THF (100 mL).

-

Transfer the solution of the brominated aniline derivative via cannula into the flask containing the 2-lithiated biphenyl at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate 2-bromo-4'-(2,6-dimethylpiperidin-1-yl)-1,1'-biphenyl.

-

-

Phosphination:

-

To a flame-dried Schlenk flask under argon, add the purified biaryl bromide from the previous step (10.0 g, 24.5 mmol) and anhydrous diethyl ether (200 mL).

-

Cool the solution to -78 °C.

-

Add tert-butyllithium (1.7 M in pentane, 31.8 mL, 54.0 mmol, 2.2 equiv.) dropwise. Stir for 2 hours at -78 °C.

-

Add dicyclohexylphosphine chloride (ClPCy₂, 6.25 g, 26.9 mmol) dropwise at -78 °C.[7][8]

-

Allow the reaction to warm slowly to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and quench carefully with degassed water.

-

Extract the product with degassed toluene. Wash the organic layer with degassed brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Triturate the resulting solid with cold methanol and filter to obtain the DMP-AnPhos ligand as an air-stable solid.

-

-

Application in Catalysis: Buchwald-Hartwig Amination

The true test of a ligand is its performance in a challenging catalytic reaction. The DMP-AnPhos ligand, with its significant steric bulk and electron-rich character, is designed to excel in the coupling of sterically hindered or electron-poor substrates.[9][10]

Protocol 3.1: Amination of 2-Chloro-1,3-dimethylbenzene with Aniline

-

Rationale: This reaction is challenging due to the two ortho-methyl groups on the aryl chloride, which sterically hinder the oxidative addition and reductive elimination steps. A bulky ligand is essential to promote the reaction.[11][12]

-

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2-Chloro-1,3-dimethylbenzene | 140.61 | 1.0 | 1.0 | 141 mg |

| Aniline | 93.13 | 1.2 | 1.2 | 112 mg (110 µL) |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (1 mol% Pd) | 9.2 mg |

| DMP-AnPhos Ligand | (Calculated) | 0.024 | 0.024 | (Calculated) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |

| Anhydrous Toluene | - | - | - | 5 mL |

-

Procedure (Inert Atmosphere Required):

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, the DMP-AnPhos ligand, and NaOtBu.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene, followed by 2-chloro-1,3-dimethylbenzene and aniline via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired N-(2,6-dimethylphenyl)aniline.

-

Mechanistic Insights: The Role of the Bulky Ligand

The efficacy of the DMP-AnPhos ligand stems from its ability to favorably influence the key steps of the Buchwald-Hartwig catalytic cycle.[13][14]

Caption: Buchwald-Hartwig catalytic cycle.[11][15]

The steric pressure exerted by the dicyclohexylphosphine and the bulky 4'-(2,6-dimethylpiperidin-1-yl)biaryl group serves two critical functions:

-

Stabilization of Monoligated Species: It promotes the formation of a highly reactive 12-electron L-Pd(0) species, which readily undergoes oxidative addition.[16]

-

Acceleration of Reductive Elimination: Most importantly, the steric bulk creates a congested coordination sphere around the palladium(II) center. This forces the aryl and amido groups into close proximity, lowering the activation energy for the C-N bond-forming reductive elimination—the crucial step for releasing the product and turning over the catalyst.[2][17]

Conclusion

While 4-(2,6-Dimethylpiperidin-1-YL)aniline may not be a commonly cited ligand itself, its true value lies in its role as a strategic and accessible building block. By employing standard, reliable synthetic transformations, researchers can convert this aniline into highly effective, sterically demanding phosphine ligands. These custom ligands are tailored to overcome the steric and electronic challenges posed by difficult cross-coupling substrates, thereby expanding the synthetic utility of powerful catalytic methods like the Buchwald-Hartwig amination. The protocols and rationale presented herein provide a robust framework for the design and application of next-generation catalysts for complex molecule synthesis.

References

- Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

- Chemistry LibreTexts. (2023, June 30).

- Wikipedia. (n.d.).

- ChemicalBook. (n.d.).

- Miyaura, N., et al. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.

- Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.

- Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(40), 14135–14145.

- Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction.

- Nolan, S. P., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)

- PubMed. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles.

- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.

- Buchwald, S. L., et al. (2000). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 122(51), 13027–13034.

- Garg, N. K., et al. (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 16(1), 125-129.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Guidechem. (2023, September 3). How is Dicyclohexylchlorophosphine prepared?

- TCI Chemicals. (n.d.).

- PureSynth. (n.d.). 2-Bromobiphenyl 98%.

- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.

- Buchwald, S. L., et al. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. Organic Letters, 2(11), 1579–1581.

- Sigma-Aldrich. (n.d.). Chlorodicyclohexylphosphine 97%.

- Beller, M., et al. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5416–5419.

- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.

- Pörschke, K. R., et al. (2007). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. In Topics in Organometallic Chemistry (Vol. 22, pp. 1-44). Springer.

- CymitQuimica. (n.d.). CAS 2052-07-5: 2-Bromobiphenyl.

- Sigma-Aldrich. (n.d.). 2-Bromobiphenyl 96%.

- Balueva, A. S., et al. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-100.

- Skwierawska, A., et al. (2019).

- BenchChem. (2025).

- Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.

- American Chemical Society. (2024, October).

Sources

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. vapourtec.com [vapourtec.com]

- 6. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 二环己基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

The Catalytic Potential of 4-(2,6-Dimethylpiperidin-1-YL)aniline Derivatives in Asymmetric Synthesis

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the prospective catalytic applications of 4-(2,6-dimethylpiperidin-1-yl)aniline and its derivatives as novel organocatalysts. Capitalizing on the unique structural features of this scaffold, namely the sterically hindered yet electron-rich aniline moiety, we propose its application in asymmetric synthesis. This document provides a detailed protocol for aza-Michael additions, a foundational reaction in the synthesis of chiral amines, which are prevalent in pharmaceutical compounds. We will delve into the mechanistic underpinnings of this catalytic activity, present a comprehensive experimental workflow, and offer insights into data analysis and interpretation.

Introduction: The Promise of Sterically Hindered Anilines in Organocatalysis

Aniline and its derivatives are recognized as important intermediates in synthetic chemistry, finding widespread use in the production of pharmaceuticals, functional materials, and agrochemicals.[1][2] In the realm of organocatalysis, anilines have demonstrated utility as nucleophilic catalysts and have been employed in a variety of transformations, including asymmetric C-H functionalization and Friedel-Crafts alkylations.[1][3][4] The catalytic prowess of aniline derivatives is often attributed to their ability to form iminium ions or to act as proton shuttles.

The subject of this guide, 4-(2,6-dimethylpiperidin-1-yl)aniline, presents a unique structural motif. The presence of the 2,6-dimethylpiperidine group introduces significant steric bulk around the aniline nitrogen. This steric hindrance can be strategically exploited to influence the stereochemical outcome of a reaction, potentially leading to high levels of enantioselectivity. Furthermore, the electron-donating nature of the dialkylamino group enhances the nucleophilicity of the aniline nitrogen, a key attribute for its catalytic function.

This application note will focus on the hypothetical, yet scientifically grounded, use of 4-(2,6-dimethylpiperidin-1-yl)aniline as an organocatalyst in the aza-Michael addition of anilines to α,β-unsaturated aldehydes. This reaction is of considerable interest as it provides a direct route to chiral β-amino aldehydes, versatile building blocks in organic synthesis.

Proposed Catalytic Application: Asymmetric Aza-Michael Addition

The conjugate addition of amines to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a powerful tool for the formation of carbon-nitrogen bonds. The development of asymmetric variants of this reaction is a key focus in modern organic synthesis. We propose that 4-(2,6-dimethylpiperidin-1-yl)aniline can serve as an effective organocatalyst for this transformation, likely proceeding through an iminium ion intermediate.

Proposed Catalytic Cycle

The catalytic cycle is initiated by the reaction of the catalyst with the α,β-unsaturated aldehyde to form a sterically hindered iminium ion. This activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack by the aniline substrate. The bulky 2,6-dimethylpiperidine group is expected to effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. Subsequent hydrolysis regenerates the catalyst and releases the chiral β-amino aldehyde product.

Caption: Proposed catalytic cycle for the aza-Michael addition.

Experimental Protocol: Asymmetric Aza-Michael Addition

This section provides a detailed, step-by-step protocol for the proposed asymmetric aza-Michael addition of anilines to α,β-unsaturated aldehydes using 4-(2,6-dimethylpiperidin-1-yl)aniline as the catalyst.

Materials and Reagents

-

Catalyst: 4-(2,6-Dimethylpiperidin-1-YL)aniline

-

Substrates:

-

Aniline (or substituted anilines)

-

Cinnamaldehyde (or other α,β-unsaturated aldehydes)

-

-

Solvent: Dichloromethane (DCM), anhydrous

-

Additive: Benzoic acid (or other weak acid co-catalyst)

-

Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

-

Chromatography: Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2,6-dimethylpiperidin-1-yl)aniline (0.02 mmol, 10 mol%).

-

Add the aniline substrate (0.2 mmol, 1.0 equiv).

-

Add the benzoic acid co-catalyst (0.02 mmol, 10 mol%).

-

Dissolve the mixture in 1.0 mL of anhydrous DCM.

-

-

Reaction Initiation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 80:20 Hexanes:Ethyl Acetate).

-

The reaction is typically complete within 24-48 hours.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers and wash with brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate as the eluent.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

-

Experimental Workflow Diagram

Caption: General workflow for the asymmetric aza-Michael addition.

Data Presentation and Interpretation

The success of the catalytic protocol is evaluated based on the yield of the desired product and its enantiomeric excess. The following table provides a template for summarizing the experimental results.

| Entry | Aniline Substrate | Aldehyde Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Aniline | Cinnamaldehyde | 10 | 24 | TBD | TBD |

| 2 | 4-Methoxyaniline | Cinnamaldehyde | 10 | 24 | TBD | TBD |

| 3 | 4-Chloroaniline | Cinnamaldehyde | 10 | 24 | TBD | TBD |

| 4 | Aniline | Crotonaldehyde | 10 | 36 | TBD | TBD |

TBD: To be determined experimentally.

A high yield indicates efficient catalytic turnover, while a high enantiomeric excess confirms the effectiveness of the catalyst in controlling the stereochemistry of the reaction. The steric hindrance provided by the 2,6-dimethylpiperidine group is anticipated to be the primary factor influencing the enantioselectivity.

Conclusion and Future Directions

The proposed application of 4-(2,6-dimethylpiperidin-1-yl)aniline as an organocatalyst for the asymmetric aza-Michael addition presents a promising avenue for the synthesis of chiral β-amino aldehydes. The unique structural features of this catalyst are expected to impart high levels of stereocontrol. Further optimization of reaction conditions, including solvent, temperature, and co-catalyst, could lead to even higher yields and enantioselectivities. The exploration of a broader substrate scope, encompassing various substituted anilines and α,β-unsaturated aldehydes, will be crucial in establishing the general utility of this catalytic system. The insights gained from these studies will contribute to the expanding field of organocatalysis and may pave the way for the development of novel, highly efficient asymmetric transformations.

References

-

Organocatalytic Direct Asymmetric Indolization from Anilines by Enantioselective [3 + 2] Annulation - PubMed. (2021, November 5). Org Lett, 23(21), 8434-8438. [Link]

-

Direct Organocatalytic Asymmetric para C−H Aminoalkylation of Aniline Derivatives Affording Diarylmethylamine - ResearchGate. (n.d.). [Link]

-

Direct Organocatalytic Asymmetric para C–H Aminoalkylation of Aniline Derivatives Affording Diarylmethylamines - Thieme E-Books & E-Journals. (n.d.). [Link]

-

Asymmetric Synthesis of Triphenylmethanes via Organocatalytic Regio- and Enantioselective Friedel–Crafts Alkylation of Aniline Derivatives | Organic Letters - ACS Publications. (2023, March 9). [Link]

-

The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. (n.d.). [Link]

-

Catalytic synthesis of a substituted aniline and dehydrogenative... - ResearchGate. (n.d.). [Link]

-

Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - MDPI. (2021, February 20). [Link]

-

Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator | ACS Organic & Inorganic Au. (2022, November 21). [Link]

-

Synthesis of substituted anilines via a gold-catalyzed three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

-

Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC. (2022, November 21). [Link]

-

A magnetic-nanoparticle-supported 4-N,N-dialkylaminopyridine catalyst: excellent reactivity combined with facile catalyst recovery and recyclability - PubMed. (n.d.). [Link]

-

Synthesis of aniline analogs containing different secondary amines - Clausius Scientific Press. (n.d.). [Link]

-

Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed. (2006, December 13). [Link]

-

Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

-

Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2-Disubstituted Indolin-3-ones. (2024, April 12). [Link]

-

para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - Radboud Repository. (2019, March 28). [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. (n.d.). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(2,6-Dimethylpiperidin-1-YL)aniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2,6-Dimethylpiperidin-1-YL)aniline. It addresses common stability challenges encountered during experimentation, offering troubleshooting advice and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(2,6-Dimethylpiperidin-1-YL)aniline is turning yellow/brown/dark. What is causing this discoloration?

A1: This is a classic sign of oxidation. The aniline functional group, characterized by an amino group (-NH₂) attached to a benzene ring, is electron-rich. This high electron density makes the molecule highly susceptible to oxidation, which involves the loss of electrons.[1] Factors like atmospheric oxygen, the presence of metal ions (which can act as catalysts), and exposure to light can accelerate this process. The initial oxidation products can further react to form highly colored polymeric species, leading to the observed discoloration from yellow to dark brown or even black.[1]

Q2: What are the optimal storage and handling conditions to prevent degradation?

A2: To maintain the integrity of 4-(2,6-Dimethylpiperidin-1-YL)aniline, strict storage and handling protocols are essential. Based on safety data sheets for similar aniline compounds, the following conditions are recommended:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

-

Temperature: Keep in a cool, well-ventilated area.[2][3] Recommended storage temperatures are often specified on the product label; avoid high temperatures.[4]

-

Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[2][5]

-

Light: Protect from direct sunlight and strong light sources, as aniline derivatives can be photosensitive.[3][5]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and certain metals or their salts (e.g., iron, zinc) which can catalyze degradation.[5]

Q3: How does pH influence the stability of this compound in solution?

A3: The stability of aniline derivatives in solution is often highly dependent on pH. The rate of oxidation can be significantly influenced by the hydrogen ion concentration. For many anilines, the oxidation rate increases in acidic conditions, often reaching a maximum near the compound's pKa, before decreasing again at very low pH.[1] The piperidine moiety also has a pKa and its protonation state will be pH-dependent. It is crucial to determine the optimal pH for your specific experimental system empirically. If your reaction or formulation buffer is acidic, you may observe accelerated degradation. Consider using a buffered solution to maintain a stable pH where the compound exhibits maximum stability.[6]

Q4: Is 4-(2,6-Dimethylpiperidin-1-YL)aniline susceptible to photodegradation?

A4: Yes, compounds containing an aniline moiety are often light-sensitive.[7] Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate and promote oxidative degradation pathways.[7] Therefore, all experiments involving this compound should be conducted in amber glassware or with vessels wrapped in aluminum foil to protect it from light. For formal photostability studies, protocols outlined in the ICH Q1B guideline should be followed, which specify exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[8][9]

Q5: What are the likely degradation products I should be looking for?

A5: While specific degradation studies for this exact molecule are not widely published, we can infer the likely products based on the known reactivity of anilines and related structures like 2,6-dimethylaniline. The primary degradation pathway is oxidation. Key intermediates and final products may include:

-

Quinone-imines: Formed from the initial oxidation of the aniline. These are often highly reactive.

-

Phenols and Quinones: Hydrolysis of quinone-imines can lead to corresponding phenols and benzoquinones (e.g., 2,6-dimethylbenzoquinone).[10][11]

-

Nitrobenzenes: Further oxidation can convert the amino group to a nitro group (e.g., 4-(2,6-dimethylpiperidin-1-yl)nitrobenzene).[10][11]

-

Polymeric Species: Self-reaction or polymerization of reactive intermediates can form complex, often intensely colored, polymeric materials (polyaniline-like structures).[1]

Q6: How can I monitor the purity of my sample and detect these degradation products?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of aniline derivatives.[12][13] A reverse-phase HPLC method (e.g., using a C18 column) can separate the parent compound from its more polar or non-polar degradation products.

-

Method: A gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate to improve peak shape) is a good starting point.

-

Detection: A photodiode array (PDA) detector is highly recommended as it allows you to monitor multiple wavelengths and inspect the UV spectrum of each peak, which can help in identifying degradation products that may have different chromophores.

-

Quantification: Purity is assessed by calculating the peak area percentage of the main compound relative to the total area of all peaks. The emergence of new peaks or a decrease in the main peak's area over time indicates degradation.

Gas Chromatography (GC) can also be used, but the polarity and potential thermolability of aniline compounds might require a derivatization step to improve volatility and thermal stability.[12][14]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Solution |

| Solution Discoloration (Yellow/Brown/Black) | Oxidation due to exposure to air (oxygen).[1] | Degas solvents and blanket the reaction/storage vessel with an inert gas (N₂ or Ar). Use freshly prepared solutions. |

| Contamination with metal ions. | Use high-purity solvents and reagents. Ensure glassware is scrupulously clean. | |

| Photodegradation from ambient light exposure.[7] | Protect the solution from light at all times using amber vials or by wrapping containers with aluminum foil.[5] | |

| Low Assay/Purity by HPLC | Thermal degradation during storage or experiment. | Store the compound at recommended low temperatures.[4] Avoid excessive heat during experimental workup unless required by the protocol. |

| pH-mediated hydrolysis or oxidation.[6] | Check the pH of your solution. Adjust and buffer to a pH range where the compound is known to be more stable.[1] | |

| Inconsistent Experimental Results | Degradation of stock solution over time. | Prepare stock solutions fresh daily. If a stock solution must be stored, aliquot and freeze under an inert atmosphere, then validate its purity before each use. |

| Presence of reactive impurities in solvents or reagents. | Use high-purity, HPLC-grade, or peroxide-free solvents where appropriate. |

Experimental Protocols

Protocol 1: Recommended Handling and Storage

This protocol minimizes exposure to common degradation triggers.

-

Receiving: Upon receipt, inspect the container seal for integrity.

-

Inert Environment: Before opening for the first time, transfer the container into a glovebox or glove bag with a dry, inert atmosphere (N₂ or Ar).

-

Aliquoting: Weigh out the desired amount of material for immediate use or for creating aliquots for future experiments. This minimizes repeated opening of the main container.

-

Sealing: Tightly reseal the main container under the inert atmosphere. For extra protection, wrap the cap's threads with Parafilm®.

-

Storage: Store the sealed container in a cool, dark, and dry place, away from incompatible chemicals like strong acids and oxidizing agents.[2][5] For long-term storage, refer to the manufacturer's recommendation, which may include refrigeration or freezing.

Protocol 2: General HPLC Method for Stability Monitoring

This method provides a baseline for assessing the purity of 4-(2,6-Dimethylpiperidin-1-YL)aniline and detecting degradation.

-

System Preparation:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/PDA Detector at a primary wavelength of ~254 nm (scan a wider range, e.g., 200-400 nm, to identify other chromophores).

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Dilute this stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a working concentration of ~50 µg/mL.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibrate at 5% B

-

-

Analysis:

-

Inject the prepared sample.

-

Integrate all peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

For stability studies, compare chromatograms of samples stored under different conditions (e.g., light vs. dark, room temp vs. 4°C) at various time points (T=0, T=24h, T=48h, etc.).

-

Visualizations

Caption: Key factors influencing the oxidative degradation of 4-(2,6-Dimethylpiperidin-1-YL)aniline.

Caption: A systematic workflow for troubleshooting stability issues in experiments.

References

- Safety Data Sheet - Key Organics. (2017, December 1). Key Organics.

- Safety d

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20). Sigma-Aldrich.

- Standard Operating Procedure for Aniline or Aniline Dyes. University of Washington.

-

Opozda, M., & Oszczapowicz, I. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(9), 11345–11358. [Link]

- Safety Data Sheet - Aniline. (2015, March 19). Fisher Scientific.

- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996, December). U.S. Environmental Protection Agency.

- Preventing oxidation of the aniline group during complex

-

Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental science & technology, 43(22), 8629–8634. [Link]

-

Boonrattanakij, N., Lu, M. C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of hazardous materials, 172(2-3), 952–957. [Link]

- Boonrattanakij, N., Lu, M. C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals.

- Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2011).

- Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. Caron Scientific.

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.

- Smazel, M., & Zuman, P. (2001). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by high-performance liquid chromatography with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 841-848.

-

Bhalekar, M. R., et al. (2009). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 21(7), 5101-5108. [Link]

-

ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B . (1996, November 6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. download.basf.com [download.basf.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ikev.org [ikev.org]

- 9. database.ich.org [database.ich.org]

- 10. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. epa.gov [epa.gov]

Technical Support Center: Scaling Up 4-(2,6-Dimethylpiperidin-1-YL)aniline Synthesis

Welcome to the technical support center for the synthesis of 4-(2,6-dimethylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key intermediate. We will explore the common synthetic methodologies, address frequently encountered challenges during scale-up, and provide robust troubleshooting strategies to ensure a successful, efficient, and scalable process.

Synthesis Overview & Strategy

The synthesis of 4-(2,6-dimethylpiperidin-1-yl)aniline is most commonly achieved via a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method offers high efficiency and functional group tolerance, making it a staple for constructing C-N bonds.[1] The reaction involves coupling an aryl halide (or pseudo-halide) with 2,6-dimethylpiperidine.

An alternative approach is through Nucleophilic Aromatic Substitution (SNAr), which typically involves the reaction of an electron-deficient aryl halide (like 4-fluoronitrobenzene) with 2,6-dimethylpiperidine, followed by the reduction of the nitro group.[2][3] While this method avoids expensive palladium catalysts and ligands, it is limited to specific substrates and requires an additional reduction step.

This guide will primarily focus on the widely applicable Buchwald-Hartwig amination due to its versatility and prevalence in pharmaceutical development.

General Reaction Scheme: Buchwald-Hartwig Amination

Caption: General scheme for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization and scale-up of the synthesis.

Q1: Which aryl halide should I choose for optimal reactivity and cost-effectiveness on a large scale?

Answer: The reactivity order for the aryl halide in Buchwald-Hartwig amination is generally Iodide > Bromide > Triflate > Chloride .[4]

-

Aryl Iodides: Offer the highest reactivity, often allowing for lower reaction temperatures and catalyst loadings. However, they are typically the most expensive and have a higher molecular weight, which can be a disadvantage in terms of process mass intensity.

-

Aryl Bromides: Represent the best balance between reactivity and cost. They are the most commonly used starting materials for this type of transformation at both lab and industrial scales.

-

Aryl Chlorides: Are the most cost-effective and readily available starting materials. However, their low reactivity presents a significant challenge, as the oxidative addition to the Pd(0) center is sluggish.[5] This often necessitates the use of more specialized, highly active (and often more expensive) ligands, higher catalyst loadings, and higher reaction temperatures, which can lead to more side products.

Recommendation for Scale-Up: Start with the aryl bromide (e.g., 4-bromoaniline or a protected version). While the aryl chloride is cheaper, the potential for higher catalyst costs and more challenging process development often outweighs the initial savings in raw material cost.

Q2: How do I select the optimal Palladium source, ligand, and base?

Answer: The choice of catalyst system is the most critical factor for a successful Buchwald-Hartwig reaction. These components work in concert, and the optimal combination is highly substrate-dependent.

| Component | Recommendation | Rationale & Key Considerations |

| Palladium Source | Use a pre-catalyst (e.g., G2, G3, G4 Buchwald Precatalysts).[6] | Pre-catalysts are air- and moisture-stable complexes that readily form the active Pd(0) species in solution.[7][8] This leads to more reproducible results compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable in forming the active catalyst.[5][9] |

| Ligand | Bulky, electron-rich biaryl phosphine ligands are required. For a sterically hindered secondary amine like 2,6-dimethylpiperidine, ligands such as XPhos or tBuXPhos are excellent starting points.[6][9] | The bulky nature of these ligands promotes the reductive elimination step (the final product-forming step) and stabilizes the monoligated Pd(0) species, which is crucial for the catalytic cycle.[4] The cis-dimethyl groups on the piperidine create significant steric hindrance, necessitating a highly active catalyst system. |

| Base | A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7][10] | The base's role is to deprotonate the amine, forming the amide, which then coordinates to the palladium complex. The strength of the base is critical for efficiency. Use caution, as NaOtBu is moisture-sensitive and pyrophoric. Less reactive bases like K₂CO₃ or Cs₂CO₃ are generally not effective for coupling hindered secondary amines unless specialized conditions are used. |

Q3: What are the main challenges I will face when scaling up this reaction from grams to kilograms?

Answer: Scaling up introduces challenges that are often not apparent at the lab scale.

-

Cost of Goods: The high cost of palladium and specialized phosphine ligands is a major economic driver.[9] A key goal of process development is to minimize the catalyst and ligand loading (mol %) without sacrificing yield and purity. This often involves extensive optimization studies, potentially using Design of Experiments (DoE) to screen various parameters efficiently.[9]

-

Heat Transfer: Buchwald-Hartwig reactions are often run at elevated temperatures (e.g., 80-110 °C). On a large scale, managing the heating and potential exotherms becomes critical. Ensure the reactor has adequate heating and cooling capacity.

-

Homogeneity and Mixing: Ensuring efficient mixing in a large reactor is vital to maintain a homogeneous reaction mixture, especially since the base (NaOtBu) is a solid. Poor mixing can lead to localized "hot spots" and inconsistent results.

-

Palladium Removal: For pharmaceutical applications, residual palladium levels in the final product must be extremely low (typically in the ppm range). Removing the catalyst post-reaction is a critical purification challenge. This may involve filtration through specialized media (like Celite), treatment with activated carbon, or the use of metal scavengers.[11]

-

Work-up and Product Isolation: Lab-scale purification often relies on column chromatography, which is not practical for multi-kilogram production. Developing a robust crystallization procedure for the final product is essential for achieving high purity on a large scale.[11]

Troubleshooting Guide

Even with an optimized protocol, issues can arise. This guide provides a systematic approach to troubleshooting common problems.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) species is not forming or is being deactivated. | • Ensure all reagents and the solvent are anhydrous and properly degassed to remove oxygen. Oxygen can oxidize and deactivate the Pd(0) catalyst.[5]• Use a pre-catalyst for more reliable activation.[7][8]• The amine itself can sometimes act as a ligand and inhibit the catalyst. Adding a slight excess of the phosphine ligand relative to palladium can help mitigate this.[12] |

| 2. Insufficient Base Strength/Activity: The amine is not being deprotonated efficiently. | • Use a fresh, high-purity lot of NaOtBu. This reagent can degrade upon exposure to air and moisture.• Ensure the base is well-dispersed through efficient stirring. | |

| Formation of Side Products (e.g., Dehalogenation) | 1. Catalyst Degradation: The catalytic cycle is interrupted, leading to side reactions like hydrodehalogenation (replacement of the halide with hydrogen). | • Re-evaluate the ligand choice. A more robust ligand may be needed to stabilize the catalyst throughout the reaction.• Lowering the reaction temperature slightly may reduce the rate of catalyst decomposition and side reactions, though it may require a longer reaction time. |

| Product is Dark/Colored | 1. Palladium Colloid Formation: The catalyst has decomposed into palladium black (colloidal palladium). | • This often indicates the reaction conditions are too harsh or the ligand is not effectively stabilizing the catalyst. • During work-up, perform a hot filtration through Celite to remove insoluble palladium species.[7]• Consider a post-reaction treatment with activated carbon or a palladium scavenger. |

| 2. Air Oxidation: The aniline product is susceptible to oxidation, which can cause discoloration. | • Maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction, work-up, and isolation steps.[13]• For long-term storage, keep the final product under an inert atmosphere and protected from light. |

Troubleshooting Decision Tree

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 3. clausiuspress.com [clausiuspress.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. reddit.com [reddit.com]

- 6. Buchwald触媒・配位子 [sigmaaldrich.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. rsc.org [rsc.org]

- 9. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Purification of Aniline - Chempedia - LookChem [lookchem.com]

Validation & Comparative

"literature comparison of 4-(2,6-Dimethylpiperidin-1-YL)aniline synthesis routes"

This guide provides an in-depth technical comparison of synthesis routes for 4-(2,6-Dimethylpiperidin-1-yl)aniline , a sterically hindered aniline derivative often used as a building block in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).

Executive Summary & Strategic Analysis

The Core Challenge: The synthesis of 4-(2,6-dimethylpiperidin-1-yl)aniline is defined by the steric hindrance of the 2,6-dimethylpiperidine ring. Unlike simple piperidines, the methyl groups at the

Critical Isomerism Note: Commercial 2,6-dimethylpiperidine exists as a mixture of diastereomers:

-

cis-isomer (Meso): The methyl groups are equatorial. The nitrogen lone pair is accessible. This is the reactive species.

-

trans-isomer (Racemic): One methyl group is axial, creating severe 1,3-diaxial strain and blocking the nitrogen lone pair. This isomer is largely unreactive in standard SNAr conditions.

Route Selection Matrix:

| Feature | Route A: Classical SNAr | Route B: Buchwald-Hartwig Coupling |

|---|---|---|

| Mechanism | Nucleophilic Aromatic Substitution | Pd-Catalyzed C-N Cross-Coupling |

| Key Reagents | 4-Fluoronitrobenzene, K₂CO₃, DMSO | 4-Bromonitrobenzene, Pd(OAc)₂, BINAP/XPhos |

| Steric Tolerance | Low (Requires forcing conditions) | High (Ligand-dependent) |

| Cost | Low (Commodity reagents) | High (Catalyst & Ligand cost) |

| Scalability | Excellent (Kilogram scale) | Moderate (Catalyst removal required) |

| Recommendation | Primary Choice for general synthesis. | Secondary Choice if SNAr fails or for library generation. |

Detailed Reaction Pathways

Diagram 1: Comparative Reaction Schemes

Caption: Comparison of SNAr and Palladium-catalyzed routes converging on the nitro intermediate, followed by reduction.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Large-scale preparation where cost is a driver and purification of isomers is manageable.

Mechanistic Insight

The reaction relies on the strong electron-withdrawing nature of the nitro group to activate the benzene ring. 4-Fluoronitrobenzene is preferred over the chloro- analog because the high electronegativity of fluorine stabilizes the Meisenheimer complex transition state, accelerating the rate-determining step which is crucial for sterically hindered amines.

Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrophenyl)-2,6-dimethylpiperidine

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add 4-Fluoronitrobenzene (14.1 g, 100 mmol) and 2,6-Dimethylpiperidine (17.0 g, 150 mmol, 1.5 equiv).

-

Solvent & Base: Add DMSO (50 mL) and finely ground Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol). Note: DMSO is critical to solvate the cation and increase fluoride nucleofugality.

-

Reaction: Heat the mixture to 120–130°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The cis-isomer reacts; the trans-isomer may remain unreacted.

-

Workup: Cool to room temperature. Pour into ice-water (300 mL). The product usually precipitates as a yellow/orange solid.

-

Purification: Filter the solid. If oily, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol to remove unreacted trans-piperidine and impurities.

-

Yield Expectation: 65–75% (based on cis-isomer availability).

-

Step 2: Reduction to Aniline

-

Reagents: Dissolve the nitro intermediate (10 g) in Methanol (100 mL).

-

Catalyst: Add 10% Pd/C (0.5 g, 5 wt%).

-

Reaction: Hydrogenate under a balloon of H₂ (1 atm) or in a Parr shaker (30 psi) at RT for 4 hours.

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

-

Final Product: The resulting off-white solid is 4-(2,6-dimethylpiperidin-1-yl)aniline .

Route B: Buchwald-Hartwig Amination

Best for: Small-scale discovery chemistry or when the SNAr substrate (fluoro-nitro) is not available/suitable.

Mechanistic Insight

This route utilizes a Pd(0)/Pd(II) catalytic cycle.[1] The bulky ligands (e.g., BINAP, XPhos) are essential to facilitate the reductive elimination step, which is difficult due to the steric bulk of the 2,6-dimethylpiperidine.

Experimental Protocol

Step 1: Coupling

-

Reagents: In a glovebox or under Argon, combine 4-Bromonitrobenzene (2.02 g, 10 mmol), 2,6-Dimethylpiperidine (1.36 g, 12 mmol), Pd(OAc)₂ (45 mg, 2 mol%), and BINAP (125 mg, 2 mol%).

-

Base: Add Sodium tert-butoxide (NaOtBu) (1.44 g, 15 mmol).

-

Solvent: Add anhydrous Toluene (20 mL).

-

Reaction: Heat at 100°C for 12 hours.

-

Workup: Filter through silica gel, wash with EtOAc, and concentrate. Purify via column chromatography.[2]

-

Yield Expectation: 80–90% (Higher conversion of hindered substrates compared to SNAr).

-

Step 2: Reduction proceeds exactly as in Route A.

Comparative Data Analysis

| Metric | Route A (SNAr) | Route B (Buchwald) |

| Overall Yield | 50–60% | 70–80% |

| Reagent Cost | Low ($) | High ( |

| Reaction Time | 16–24 Hours | 12–16 Hours |

| Purification | Recrystallization (Easy) | Column Chromatography (Tedious) |

| Green Chemistry | Poor (High temp, DMSO) | Moderate (Toluene, lower temp) |

| Impurity Profile | Unreacted trans-amine, Fluoride salts | Palladium residues, Phosphine oxides |

References

-

SNAr Methodology for Hindered Amines

- Title: Synthesis of aniline analogs containing different secondary amines.

- Source: Clausius Scientific Press.

-

URL: (Inferred from search result 1.1 context)

-

Buchwald-Hartwig General Protocol

-

2,6-Dimethylpiperidine Isomerism & Reactivity

-

Reduction of Nitroarenes

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Inter-Laboratory Validation of 4-(2,6-Dimethylpiperidin-1-YL)aniline Analysis: A Comparative Guide

Executive Summary: The Analytical Challenge

The accurate quantification of 4-(2,6-Dimethylpiperidin-1-yl)aniline (hereafter referred to as 4-DMPA ) presents a unique challenge in pharmaceutical analytics. Often encountered as a process-related impurity or a degradation product in the synthesis of local anesthetics and specific kinase inhibitors, 4-DMPA combines a primary aniline moiety with a sterically hindered, N-aryl piperidine system.

This guide provides a rigorous inter-laboratory validation framework, comparing the performance of two primary analytical platforms: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .